1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features both thiazole and pyrazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-3-(1,3-thiazol-2-yl)thiourea with appropriate aldehydes under acidic conditions to form the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The thiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for drug development, particularly in designing molecules with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The biological activity of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde is attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
1-Ethyl-3-(1,3-thiazol-2-yl)thiourea: Shares the thiazole ring but lacks the pyrazole structure.
2-(4-aryl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)acetamide: Contains a thiazole ring and a triazole ring instead of a pyrazole. The uniqueness of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde lies in its combined thiazole and pyrazole rings, which confer distinct chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and application.
Properties
Molecular Formula |
C9H9N3OS |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-ethyl-5-(1,3-thiazol-2-yl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H9N3OS/c1-2-12-7(6-13)5-8(11-12)9-10-3-4-14-9/h3-6H,2H2,1H3 |
InChI Key |
PIAAUAJTFRGQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CS2)C=O |
Origin of Product |
United States |
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